N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide
Description
N-(tert-Butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide is a synthetic glycine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the glycine nitrogen and a 2-ethoxyphenyl substituent on the adjacent amide nitrogen. This compound is typically synthesized via carbodiimide-mediated coupling reactions, such as those employing EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts in chloroform or dichloromethane . Its structural design facilitates applications in medicinal chemistry, particularly as an intermediate in the synthesis of drug conjugates (e.g., camptothecin derivatives) for targeted therapeutic delivery .
Properties
IUPAC Name |
tert-butyl N-[2-(2-ethoxyanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-12-9-7-6-8-11(12)17-13(18)10-16-14(19)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYODZPQZYVBPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This forms N-(tert-butoxycarbonyl)glycine.
Formation of Glycinamide: The protected glycine is then converted to glycinamide by reacting it with ammonia or an amine source.
Introduction of Ethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution Reactions: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and phenyl groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid or hydrochloric acid is commonly used for Boc deprotection.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Electrophilic substitution results in various substituted phenyl derivatives.
Oxidized and Reduced Products: Depending on the reaction, oxidized or reduced forms of the compound are obtained.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets. The Boc group provides stability and protects the amine functionality during synthetic transformations. Upon deprotection, the free amine can interact with biological targets such as enzymes and receptors, modulating their activity. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous glycine derivatives and Boc-protected amides. Below is a detailed comparison based on synthesis, reactivity, and biological relevance:
Structural Analogs with Aromatic Substitutions
N-(tert-Butoxycarbonyl)-N1-(2,3-Dihydro-1H-inden-5-yl)glycinamide (CAS 55243-72-6)
- Molecular Formula : C₁₆H₂₂N₂O₃ (identical to the target compound).
- Key Differences : The aryl substituent is a 2,3-dihydroindenyl group instead of 2-ethoxyphenyl. This modification enhances lipophilicity and may influence binding affinity in receptor-targeted applications .
- Applications : Used in peptide mimetics and kinase inhibitor research due to its rigid indenyl scaffold .
- Methoxycarbonyl Glycine Ethyl Ester Molecular Formula: C₆H₁₁NO₄. Key Differences: Lacks the Boc group and aryl amide; instead, it features a methoxycarbonyl and ethyl ester. This simpler structure is more reactive in nucleophilic acyl substitution, making it a preferred intermediate for peptide elongation . Synthesis: Prepared via methanolysis of ethyl isocyanate in pyridine, highlighting divergent synthetic pathways compared to the target compound’s carbodiimide-based coupling .
Functional Group Comparison
| Compound | Protecting Group | Aryl Substituent | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | Boc | 2-Ethoxyphenyl | 308.36 | Drug conjugates, anticancer research |
| N-Boc-N1-(2,3-Dihydroindenyl)glycinamide | Boc | 2,3-Dihydroindenyl | 308.36 | Kinase inhibitors, peptide mimetics |
| Methoxycarbonyl Glycine Ethyl Ester | Methoxycarbonyl | None (ethyl ester) | 161.16 | Peptide synthesis |
| N-Methyl-N-phenylcarbamoylglycine Ethyl Ester | Carbamoyl | Phenyl | 236.27 | Protease inhibition studies |
Reactivity and Stability
- The Boc group in the target compound confers stability under basic conditions but is susceptible to acidic deprotection (e.g., HCl/MeOH) . In contrast, methoxycarbonyl-protected derivatives (e.g., Methoxycarbonyl Glycine Ethyl Ester) are more labile under basic hydrolysis, enabling faster deprotection .
Biological Activity
N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide (CAS No. 1390338-45-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group and an ethoxyphenyl moiety. The molecular formula is C14H19NO3, which indicates the presence of a glycine derivative with potential for various biochemical interactions.
This compound has been shown to exhibit enzyme inhibition , particularly towards proteases and kinases. The Boc group allows for stability in biological environments, while the ethoxyphenyl group contributes to hydrophobic interactions that enhance binding affinity to target enzymes.
| Property | Description |
|---|---|
| Molecular Weight | 251.31 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
| Stability | Stable under standard laboratory conditions |
| pKa | Approx. 9.0 (Boc group) |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound forms reversible covalent bonds with the active sites of enzymes, leading to altered enzyme activity. This mechanism is critical for its potential therapeutic applications in diseases where enzyme dysregulation is a factor.
- Modulation of Cellular Signaling : It influences key signaling pathways by affecting phosphorylation states of proteins involved in cellular responses. This modulation may impact processes such as cell growth and apoptosis.
- Gene Expression Regulation : By interacting with transcription factors, this compound can alter the transcriptional activity of target genes, thereby influencing cellular metabolism and function.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting its potential as an anti-cancer agent. The IC50 values indicated a strong correlation between concentration and inhibition efficacy.
- Cellular Response Analysis : In vitro experiments showed that treatment with this compound led to significant changes in cell viability and apoptosis rates in cancer cell lines, highlighting its cytotoxic potential against malignant cells.
Table 2: Summary of Biological Activity Findings
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of kinase activity |
| Cell Viability | Reduced viability in treated cancer cells |
| Apoptosis Induction | Increased apoptosis rates observed |
Dosage Effects and Toxicity
The effects of this compound are dose-dependent:
- Low Doses : Exhibited beneficial effects, such as selective inhibition of disease-related enzymes.
- High Doses : Associated with toxicity, including hepatotoxicity and nephrotoxicity, necessitating careful dosage optimization for therapeutic applications.
Q & A
Q. What are the optimal synthetic strategies for preparing N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide, and how can reaction conditions be optimized?
The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the glycine amine group to prevent unwanted side reactions. A stepwise approach includes:
- Boc activation of the glycine moiety using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (e.g., THF/water) with sodium bicarbonate as a base .
- Coupling the Boc-protected glycine to 2-ethoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Optimization focuses on temperature control (0–25°C for Boc protection) and stoichiometric ratios (1.5 equiv Boc₂O to ensure complete reaction) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Boc group (e.g., tert-butyl protons at δ 1.3–1.5 ppm) and the ethoxyphenyl aromatic protons (δ 6.8–7.4 ppm). Compare data to structurally similar Boc-protected glycinamides, such as 2(R)-N-Boc-N'-methoxy-N'-(methylphenyl)glycinamide, where Boc protons and aromatic splitting patterns are well-documented .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~350–360 m/z).
Q. How does the Boc group influence the compound’s stability under varying pH and temperature conditions?
The Boc group enhances stability by protecting the amine from nucleophilic attack and oxidation. However, it is acid-labile. Stability studies should:
- Avoid prolonged exposure to acidic conditions (pH < 5), which cleave the Boc group .
- Store the compound at –20°C in anhydrous solvents (e.g., DCM or THF) to prevent hydrolysis .
Advanced Research Questions
Q. What strategies mitigate stereochemical complications during coupling reactions involving the ethoxyphenyl group?
The ethoxyphenyl substituent may introduce steric hindrance or π-π interactions. To address this:
- Use chiral auxiliaries (e.g., oxazolidinones) to control stereochemistry during glycine coupling, as demonstrated in fluorous oxazolidinone-assisted syntheses .
- Employ low-temperature (-20°C) reactions to minimize racemization.
- Monitor enantiomeric excess via chiral HPLC with amylose-based columns .
Q. How can researchers resolve contradictions in NMR data between synthetic batches?
Discrepancies in aromatic proton splitting (e.g., para vs. ortho coupling) may arise from rotameric equilibria or impurities. Solutions include:
- Variable-temperature NMR (VT-NMR) to observe dynamic effects (e.g., coalescence at elevated temperatures).
- 2D-COSY and HSQC to confirm connectivity and rule out impurities .
- Compare with literature data for Boc-protected aryl glycinamides, such as methyl N-Boc-glycylphenylalaninate, where similar splitting patterns are resolved .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution:
- Analyze the electrophilicity of the carbonyl carbon adjacent to the Boc group.
- Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
- Validate predictions with experimental kinetic studies using stopped-flow UV-Vis spectroscopy.
Q. How can researchers identify and quantify byproducts from incomplete Boc deprotection?
Common byproducts include tert-butanol and CO₂ from Boc cleavage. Methodologies include:
- GC-MS : Detect volatile byproducts (e.g., tert-butanol) using DB-5MS columns and EI ionization .
- Tandem MS/MS : Fragment ions (e.g., m/z 57 for Boc fragments) to trace degradation pathways .
- Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to measure residual Boc-protected species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
